- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T Cells, Angewandte Chemie, 2022, 61(15),

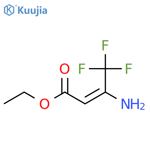

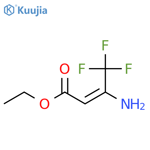

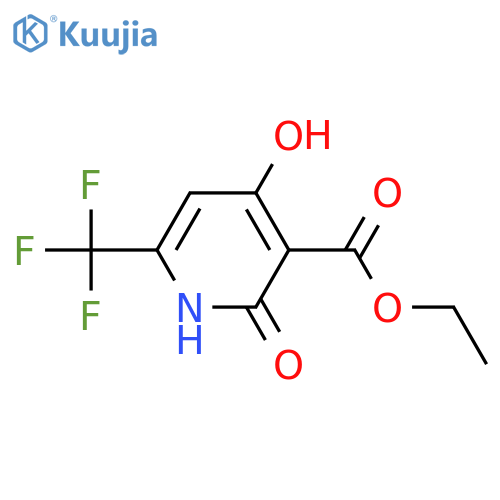

Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure

Nom du produit:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Numéro CAS:947144-28-7

Le MF:C9H8F3NO4

Mégawatts:251.159333229065

MDL:MFCD23135552

CID:1040735

PubChem ID:54753472

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite

- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)

- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- SY125960

- DTXSID10716468

- AS-68136

- CS-0038501

- 947144-28-7

- DB-351345

- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- MFCD23135552

- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE

- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester

- W11187

- SCHEMBL2571021

- EN300-134075

- AKOS016006862

- MFCD21099437

- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate

- SCHEMBL23277259

- XMB14428

- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

-

- MDL: MFCD23135552

- Piscine à noyau: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)

- La clé Inchi: NFLFXWQKMVHMAR-UHFFFAOYSA-N

- Sourire: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC

Propriétés calculées

- Qualité précise: 251.04054222g/mol

- Masse isotopique unique: 251.04054222g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 4

- Complexité: 422

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 75.6Ų

- Le xlogp3: 1.4

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134075-2.5g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 2.5g |

$1370.0 | 2023-05-27 | |

| TRC | E762280-10g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D767444-100mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 100mg |

$190 | 2024-06-07 | |

| TRC | E762280-1g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 1g |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D917523-1g |

Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 1g |

$635 | 2024-07-20 | |

| TRC | E762280-5g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-134075-5.0g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 5g |

$2028.0 | 2023-05-27 | |

| Enamine | EN300-134075-0.1g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 0.1g |

$241.0 | 2023-05-27 | |

| Enamine | EN300-134075-50mg |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95.0% | 50mg |

$162.0 | 2023-09-30 | |

| 1PlusChem | 1P006THZ-250mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 250mg |

$231.00 | 2025-02-21 |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min

1.2 Reagents: Citric acid Solvents: Water ; 30 min

Référence

- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

Référence

- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction, Nature Communications, 2019, 10(1), 1-12

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Référence

- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-one, Organic Process Research & Development, 2011, 15(4), 788-796

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Référence

- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C

Référence

- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

Référence

- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence, ChemMedChem, 2020, 15(2), 188-194

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C

Référence

- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

Référence

- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials

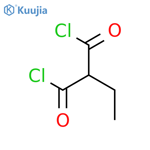

- Ethyl Malonylchloride

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-

- Ethyl 3-amino-4,4,4-trifluorocrotonate

- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Littérature connexe

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) Produits connexes

- 29875-05-6(Magnesium,chloro[(2-methylphenyl)methyl]-)

- 87-59-2(2,3-Dimethylaniline)

- 1862790-45-1(1-Oxaspiro[4.5]decane-2-methanamine, 8-methyl-)

- 2287272-69-7(tert-butyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyrazine-7-carboxylate)

- 1040662-39-2(5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide)

- 2228530-36-5(tert-butyl N-(4-amino-2-oxobutyl)carbamate)

- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1152523-44-8(N-5-(Aminomethyl)-2-pyridinyl-N-benzyl-N-ethylamine)

- 1002242-01-4([(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate)

- 1805210-32-5(3-Amino-4-(aminomethyl)-2-cyano-6-(difluoromethyl)pyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Pureté:99%/99%

Quantité:100mg/250mg

Prix ($):156.0/273.0